

Trpc5-IN-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trpc5-IN-2*

Cat. No.: *B12416522*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpc5-IN-2 is a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, neuronal development, and kidney function.^{[1][2][3]} Dysregulation of TRPC5 has been implicated in several pathological conditions such as anxiety disorders, depression, and kidney diseases.^{[1][2]} This makes TRPC5 an attractive therapeutic target, and molecules like **Trpc5-IN-2** are valuable tools for studying its function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Trpc5-IN-2**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

While a definitive 2D structure and IUPAC name for **Trpc5-IN-2** are not readily available in public databases, the following information has been compiled from supplier information.

Property	Value
Molecular Formula	C ₁₇ H ₁₄ ClF ₃ N ₆ O
Molecular Weight	410.78 g/mol
CAS Number	2304552-99-4
SMILES	<chem>O=C1C(Cl)=C(N2CCC(N(CC3=CC=CC=C3C(F)(F)F)N=N4)=C4C2)C=NN1</chem>

Note: The SMILES string was obtained from supplier information and should be verified for accuracy.

Further physicochemical properties such as melting point, boiling point, and detailed solubility data are not currently available. It is recommended that users determine these properties experimentally for their specific batches of the compound.

Biological Activity

Trpc5-IN-2 is characterized as a potent inhibitor of the TRPC5 channel. While a specific IC₅₀ value for **Trpc5-IN-2** is not publicly available, other potent and selective TRPC5 inhibitors have been developed and characterized, providing a benchmark for its potential efficacy. For instance, the inhibitor GFB-8438 has an IC₅₀ of 0.18 μM for human TRPC5.[\[4\]](#)

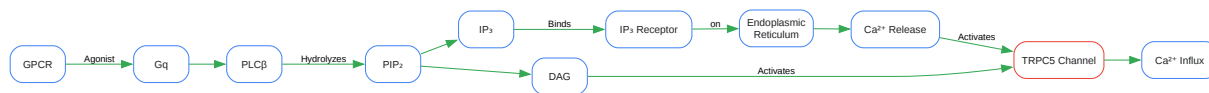
The mechanism of action for many TRPC5 inhibitors involves direct binding to the channel protein, stabilizing it in a non-conductive state.[\[1\]](#)[\[5\]](#)[\[6\]](#) This blockage prevents the influx of cations, primarily Ca²⁺ and Na⁺, thereby modulating downstream cellular signaling pathways.[\[7\]](#)

Selectivity

The selectivity profile of **Trpc5-IN-2** against other TRP channels and unrelated targets is not well-documented in the public domain. For any new batch of this inhibitor, it is crucial to perform comprehensive selectivity profiling to ensure its specificity for TRPC5.

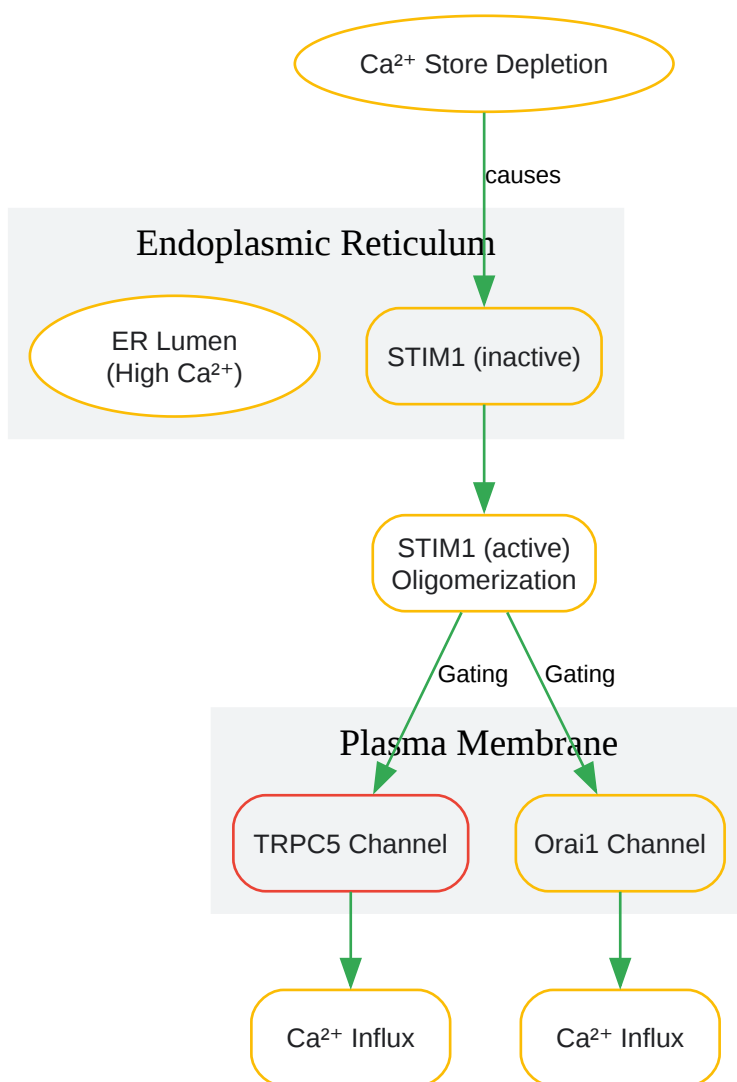
TRPC5 Signaling Pathways

TRPC5 is activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).^{[1][8]} Its activation is often linked to the phospholipase C (PLC) signaling cascade. Below are diagrams illustrating key TRPC5 signaling pathways.



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Diagram 1: TRPC5 activation via the Gq/PLC pathway.



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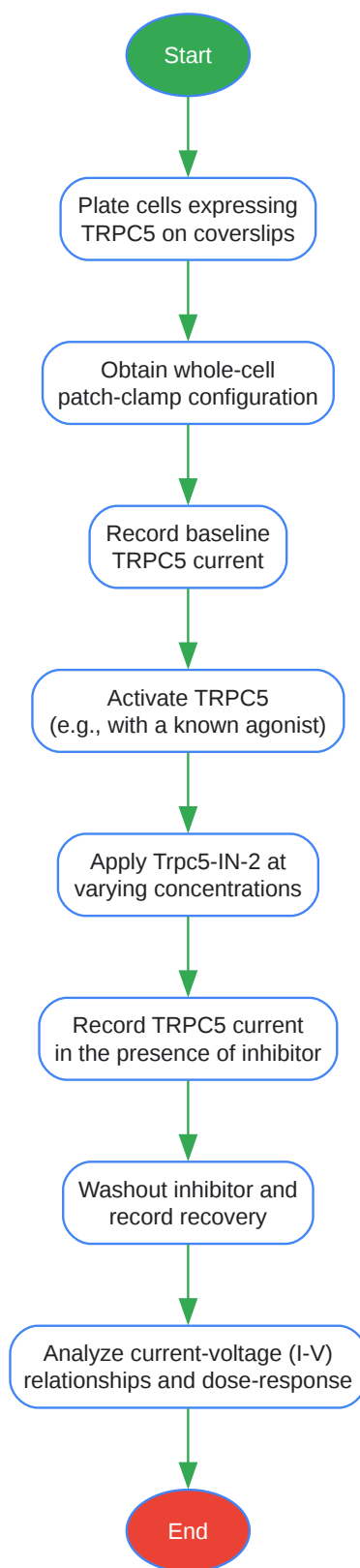
Diagram 2: Store-operated activation of TRPC5 involving STIM1 and Orai1.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **Trpc5-IN-2**. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol is for measuring the effect of **Trpc5-IN-2** on TRPC5 channel currents.



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Diagram 3: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

- Cells expressing human TRPC5 (e.g., HEK293 cells)
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipettes
- Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
- Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
- TRPC5 agonist (e.g., Englerin A, or a GPCR agonist for the expressed receptor)
- **Trpc5-IN-2** stock solution (e.g., 10 mM in DMSO)

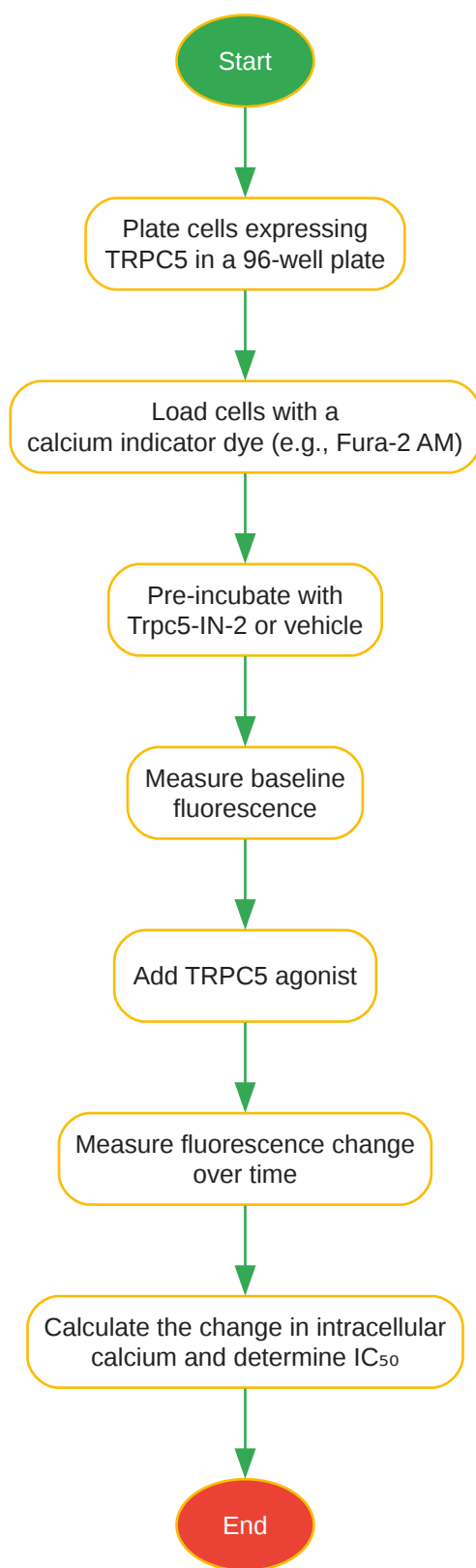
Procedure:

- Cell Preparation: Plate TRPC5-expressing cells onto glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
- Recording:
 - Mount the coverslip in the recording chamber and perfuse with extracellular solution.
 - Approach a cell with the patch pipette and form a giga-ohm seal.
 - Rupture the membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of -60 mV.
 - Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.
- Experiment:

- Record baseline currents.
- Perfuse the cells with a TRPC5 agonist to activate the channel and record the current.
- Once a stable activated current is achieved, co-perfuse with varying concentrations of **Trpc5-IN-2**.
- Record the inhibition of the TRPC5 current at each concentration.
- Perform a washout with the agonist-containing solution to check for reversibility.
- Data Analysis:
 - Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV).
 - Plot the percentage of inhibition against the logarithm of the **Trpc5-IN-2** concentration to determine the IC_{50} value.

Calcium Imaging Assay

This protocol measures the effect of **Trpc5-IN-2** on intracellular calcium influx through TRPC5.



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Diagram 4: Workflow for a calcium imaging assay.

Materials:

- Cells expressing TRPC5
- 96-well black-walled, clear-bottom plates
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- TRPC5 agonist
- **Trpc5-IN-2**
- Fluorescence plate reader

Procedure:

- Cell Plating: Seed TRPC5-expressing cells into a 96-well plate and grow to 80-90% confluency.
- Dye Loading:
 - Prepare a loading buffer containing the calcium indicator dye (e.g., 2 μ M Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
 - Remove the culture medium from the cells and add the loading buffer.
 - Incubate for 30-60 minutes at 37°C.
 - Wash the cells twice with HBSS.
- Inhibitor Incubation: Add HBSS containing different concentrations of **Trpc5-IN-2** or vehicle (DMSO) to the wells and incubate for 15-30 minutes.
- Measurement:

- Place the plate in a fluorescence plate reader.
- Measure the baseline fluorescence.
- Add the TRPC5 agonist to all wells.
- Immediately start recording the fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
 - Normalize the data to the vehicle control.
 - Plot the normalized response against the **Trpc5-IN-2** concentration to determine the IC_{50} .

Western Blotting for TRPC5 Expression

This protocol is to confirm the expression of TRPC5 in the cell line used for the functional assays.

Materials:

- TRPC5-expressing cells
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against TRPC5
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells in lysis buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE:
 - Denature protein samples by boiling in Laemmli buffer.
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Run the gel to separate proteins by size.
- Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-TRPC5 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST.

- Apply the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

Trpc5-IN-2 is a valuable chemical probe for the study of TRPC5 channel function and its role in disease. This guide provides the currently available information on its chemical and biological properties, as well as detailed protocols for its characterization. Researchers are encouraged to perform their own validation experiments to confirm the properties and activity of this compound in their specific experimental systems. The provided signaling pathway diagrams and experimental workflows offer a solid foundation for designing and executing rigorous studies on TRPC5 and its inhibitors.

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- To cite this document: BenchChem. [Trpc5-IN-2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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